molecular formula C11H11Cl2NO2 B12109922 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid

Cat. No.: B12109922
M. Wt: 260.11 g/mol
InChI Key: OOXAWURDHARLMS-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid is an organic compound that features a cyclopropylamino group and a dichlorophenyl group attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the Dichlorophenyl Group:

    Formation of the Acetic Acid Moiety: The final step involves the formation of the acetic acid group, which can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-2-(4-chlorophenyl)acetic acid
  • 2-(Cyclopropylamino)-2-(3,5-dibromophenyl)acetic acid

Uniqueness

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid

InChI

InChI=1S/C11H11Cl2NO2/c12-7-3-6(4-8(13)5-7)10(11(15)16)14-9-1-2-9/h3-5,9-10,14H,1-2H2,(H,15,16)

InChI Key

OOXAWURDHARLMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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